molecular formula C13H9NO5 B1592683 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 376591-95-6

2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1592683
M. Wt: 259.21 g/mol
InChI Key: JCFPSTQCDAZKJN-UHFFFAOYSA-N
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Patent
US08372822B2

Procedure details

A solution of 2′-hydroxy-3′-nitrobiphenyl-3-carboxylic acid (800 g, 3.2 mol) in methanol (5 L) was hydrogenated over 5 Pd/C (160 g) at room temperature for 8 hours. The reaction mixture was filtered, concentrated and slurried in THF (2.5 L) to give 3′-amino-2′-hydroxybiphenyl-3-carboxylic acid (690 g, 50.5%) as a brown solid. PXRD analysis provided the diffractogram as shown in FIG. 32.
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
160 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([OH:19])=[O:18])[CH:12]=1>CO.[Pd]>[NH2:8][C:7]1[C:2]([OH:1])=[C:3]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([OH:19])=[O:18])[CH:12]=2)[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
OC1=C(C=CC=C1[N+](=O)[O-])C1=CC(=CC=C1)C(=O)O
Name
Quantity
5 L
Type
solvent
Smiles
CO
Name
Quantity
160 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C=CC1)C1=CC(=CC=C1)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 690 g
YIELD: PERCENTYIELD 50.5%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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